molecular formula C8H10FN B152431 (S)-1-(4-Fluorophenyl)ethylamine CAS No. 66399-30-2

(S)-1-(4-Fluorophenyl)ethylamine

Cat. No. B152431
CAS RN: 66399-30-2
M. Wt: 139.17 g/mol
InChI Key: QGCLEUGNYRXBMZ-LURJTMIESA-N
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Description

“(S)-1-(4-Fluorophenyl)ethylamine” is a chemical compound used in organic synthesis . It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate .


Molecular Structure Analysis

The molecular formula of “(S)-1-(4-Fluorophenyl)ethylamine” is C8H10FN . Its molecular weight is 139.17 g/mol .


Chemical Reactions Analysis

“(S)-1-(4-Fluorophenyl)ethylamine” reacts with palladium(II) acetate to form a coordination complex . No hazardous reactions have been reported under normal processing .


Physical And Chemical Properties Analysis

“(S)-1-(4-Fluorophenyl)ethylamine” is a clear colorless liquid . It is miscible with dimethyl sulfoxide . The compound has a molecular weight of 139.17 g/mol .

Scientific Research Applications

Spectroscopic Studies

(S)-1-(4-Fluorophenyl)ethylamine has been used in spectroscopic studies to understand the structural features of hydrated clusters. This research helps in understanding molecular interactions and bonding properties .

Perovskite Light-Emitting Diodes (PeLEDs)

This compound serves as an additive in defect-passivation strategies for fabricating efficient sky-blue PeLEDs, which are promising for future display technologies .

Safety and Hazards

“(S)-1-(4-Fluorophenyl)ethylamine” is classified as a combustible liquid and can cause severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to obtain special instructions before use .

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Fluorophenyl)ethylamine

CAS RN

66399-30-2
Record name (S)-1-(4-Fluorophenyl)-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (S)-1-(4-Fluorophenyl)ethylamine in the formation of cyclopalladated complexes?

A1: The research article investigates the formation of cyclopalladated complexes, focusing on the role of (S)-1-(4-Fluorophenyl)ethylamine as a ligand. The study confirms that (S)-1-(4-Fluorophenyl)ethylamine initially forms a simple coordination complex with palladium(II) acetate, specifically trans-[Pd(O2CMe)2(4-FC6H3CHMeNH2)2]. [] This complex, characterized by X-ray crystallography, serves as a crucial intermediate in the cyclopalladation reaction. [] The subsequent reaction with additional palladium(II) acetate leads to the formation of a acetate-bridged dinuclear complex where the (S)-1-(4-Fluorophenyl)ethylamine ligand has undergone cyclopalladation, resulting in a C-Pd bond. []

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